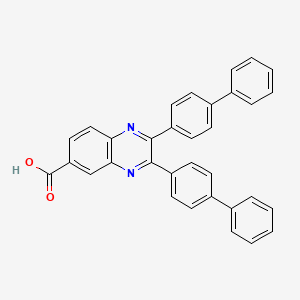
4-bromo-N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide: is an organic compound with the following chemical formula:
C13H9BrClNO2
and a molecular weight of approximately 326.57 g/mol . It belongs to the class of sulfonamides, which are widely used in medicinal chemistry and other applications.Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route starts with the reaction of 3-bromo-4-hydroxy-2,6-dimethylphenol with 3-chlorobenzenesulfonyl chloride. The resulting intermediate is then treated with ammonia or an amine to form the final product .
Reaction Conditions: The specific reaction conditions for each step may vary, but typical conditions involve suitable solvents, appropriate temperatures, and catalysts. Detailed experimental procedures are available in the literature.
Industrial Production: While I don’t have specific information on large-scale industrial production, the compound can be synthesized in the laboratory using the methods mentioned above.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction Reactions: Depending on the functional groups, it may be oxidized or reduced under appropriate conditions.
Common Reagents: Common reagents used in its reactions include bases (such as ammonia or amines), acids, and transition metal catalysts (e.g., palladium-based catalysts for cross-coupling reactions).
Major Products: The major products formed from its reactions depend on the specific reaction conditions and the substituents present. Detailed mechanistic studies are essential to understand the exact pathways and products.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemistry: Researchers use it as a building block for the synthesis of more complex molecules.
Industry: Its sulfonamide functionality can be exploited in materials science and other industrial applications.
Mechanism of Action
The precise mechanism by which this compound exerts its effects depends on its specific targets. Further research is needed to elucidate its molecular interactions and pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, it’s essential to compare this compound with related sulfonamides, considering their structural features, reactivity, and applications.
Remember that further exploration in the scientific literature will provide more detailed insights into this compound’s properties and applications
Properties
Molecular Formula |
C14H13BrClNO3S |
|---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
4-bromo-N-(3-chloro-4-hydroxy-2,6-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H13BrClNO3S/c1-8-7-12(18)13(16)9(2)14(8)17-21(19,20)11-5-3-10(15)4-6-11/h3-7,17-18H,1-2H3 |
InChI Key |
LPSGNTZMWNZQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NS(=O)(=O)C2=CC=C(C=C2)Br)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5Z)-9-methyl-7-nitro-5H-indeno[1,2-b]pyridin-5-ylidene]aniline](/img/structure/B11520880.png)
![2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11520889.png)
![1-Amino-3-(3,5-diiodo-2-methoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B11520903.png)
![3-[(4-{6-Methylimidazo[2,1-B][1,3]thiazol-5-YL}-1,3-thiazol-2-YL)amino]benzoic acid](/img/structure/B11520905.png)
![2-bromo-N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11520907.png)
![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11520918.png)
![N-[2-({2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11520921.png)
![3-[(4,6-Dinitroindazol-1-yl)methyl]-1,3-oxazinane](/img/structure/B11520922.png)
![1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)](/img/structure/B11520927.png)
![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11520930.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11520932.png)
![3-Chloro-4-[(2,6-dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B11520934.png)
